Superior Thermal Stabilization of E. coli Transketolase Compared to 4-Fluoro-Phenylalanine
In a 2024 study, site-specific incorporation of H-Phe(4-CF3)-OH (tfm-Phe) into E. coli transketolase (TK) at a surface-exposed site (K316) resulted in a significant 7.5 °C increase in the thermal transition midpoint (Tm) for denaturation [1]. In contrast, incorporation of the close analog 4-fluoro-phenylalanine (4-F-Phe) at the exact same site did not confer this thermal stabilization, but instead affected the enzyme's aggregation behavior [1].
| Evidence Dimension | Change in thermal transition midpoint (Tm) for protein denaturation upon mutation |
|---|---|
| Target Compound Data | +7.5 °C (increase in Tm) |
| Comparator Or Baseline | 4-fluoro-phenylalanine (4-F-Phe) |
| Quantified Difference | The stabilizing effect is unique to H-Phe(4-CF3)-OH; the 4-F-Phe analog did not increase Tm. |
| Conditions | Site-specific incorporation at residue K316 of E. coli transketolase; Tm measured via differential scanning fluorimetry (DSF) [1]. |
Why This Matters
This data provides a clear, quantitative basis for selecting H-Phe(4-CF3)-OH over 4-F-Phe when the research goal is to increase the thermal stability of a protein, a critical parameter for industrial biocatalysis.
- [1] Jackson, J. C., et al. (2024). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. Scientific Reports, 14, 28080. View Source
